molecular formula C15H12O7 B600725 Taxifolin CAS No. 24198-97-8

Taxifolin

Cat. No. B600725
CAS RN: 24198-97-8
M. Wt: 304.25
InChI Key:
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Description

Taxifolin, also known as dihydroquercetin, is a catechol-type flavonoid that displays cardioprotective, neuroprotective, antioxidative, and anticancer chemotherapeutic activities . It is a flavonoid or natural nutrient found in plants, including cannabis . It is extracted from plants such as Siberian larch and milk thistle .


Synthesis Analysis

This compound can be synthesized from astilbin by fungal biotransformation . A fungal strain, Aspergillus fumigatus SQH4, was isolated from an enrichment culture of Smilax glabra rhizome to achieve the deglycosylation reaction . This compound microtubes and this compound microspheres were synthesized from raw this compound API using several methods of crystal engineering .


Molecular Structure Analysis

This compound has two stereocenters on the C-ring, as opposed to quercetin which has none . For example, (+)-taxifolin has (2R,3R)-configuration, making it 1 out of 4 stereoisomers that comprise 2 pairs of enantiomers . The morphology of the solid phase is very specific for each sample .


Chemical Reactions Analysis

This compound can be obtained by deglycosylation of astilbin . When a culture of strain SQH4 was filtered, and the mycelia were suspended in phosphate buffer (0.2 mol/L, pH 4.5) with a volume equal to that of the culture filtrate, and both were used to biotransform astilbin, the yields of this compound were 49.6% from the mycelia and 8.34% from the culture filtrate .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C15H12O7 and a molecular weight of 304.25 . It is soluble in DMSO and water .

Scientific Research Applications

  • Health-Promoting Effects : Taxifolin exhibits pharmacological activities in managing inflammation, tumors, microbial infections, oxidative stress, cardiovascular, and liver disorders. Its anti-cancer activity is particularly notable. More research on its pharmacokinetics, molecular mechanisms, and safety is needed for drug development (Sunil & Xu, 2019).

  • Cardiovascular Protection : It has a protective effect against myocardial ischemia/reperfusion injury, improving cardiac function and reducing oxidative stress and apoptosis (Tang et al., 2019).

  • Liver Fibrosis Management : this compound demonstrates hepatoprotective activity, inhibiting inflammation and oxidative stress in liver fibrosis models, by modulating PI3K/AKT/mTOR and TGF-β1/Smads pathways (Liu et al., 2021).

  • Antioxidant and Anti-toxicity : It mitigates oxidative DNA damage and protects against cadmium toxicity in zebrafish embryos, acting as a potent redox scavenger (Manigandan et al., 2015).

  • Inhibiting Androgen Production : this compound may benefit prostate cancer treatment by suppressing androgen production in Leydig cells (Ge et al., 2018).

  • Bone Health : It enhances osteogenic differentiation of human bone marrow mesenchymal stem cells, partially via NF-κB pathway (Wang et al., 2017).

  • Neurodegenerative Diseases : this compound shows potential for treating cerebral amyloid angiopathy and Alzheimer’s disease by inhibiting amyloid-β fibril formation (Tanaka et al., 2019).

  • Gut Health : Dietary this compound protects against colitis via NF-κB signaling, enhancing intestinal barrier and modulating gut microbiota (Hou et al., 2021).

Mechanism of Action

Taxifolin, also known as dihydroquercetin, is a flavanonol that has been found to exhibit a broad range of health-promoting effects . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

This compound has been found to interact with various targets. It has been shown to inhibit the oxidative stress and apoptosis of human umbilical vein endothelial cells (HUVECs) and THP-1 cells induced by Cr (VI), inhibit the activation of the NF-κB signal, and downregulate the expression of cleaved caspase-1 and IL-1β in THP-1 cells .

Mode of Action

This compound interacts with its targets in a way that results in a variety of changes. For instance, it has been found to block the synthesis of prostaglandins by inhibiting cyclooxygenase . It also directly acts on hepatocytes to inhibit lipid accumulation . Furthermore, it has been found to increase brown adipose tissue activity and suppress body weight gain through at least two distinct pathways: direct action on brown adipocytes and indirect action via fibroblast growth factor 21 production in the liver .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to cause cell cycle arrest and tumor regression by activating the Wnt/β-catenin signaling pathway . It also induces endothelium-dependent relaxation, involving at least in part, nitric oxide-mediated signaling through the PI3K/eNOS pathway .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to inhibit the ovarian cancer cell growth in a dose-dependent manner . It also has antiproliferative effects on many types of cancer cells by inhibiting cancer cell lipogenesis . Furthermore, it has been found to induce cytotoxicity in colorectal cells in a dose-dependent manner and time-dependent approach .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the structural diversity of flavonoids, including this compound, is thought to be an influential factor in their antioxidant activity . There is a direct link between the number of hydroxyl groups attached to the aromatic ring and the antioxidant activity of the molecule .

Safety and Hazards

Taxifolin is harmful if swallowed . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Taxifolin has a broad range of health-promoting effects and is a powerful antioxidant with excellent antioxidant, anti-inflammatory, anti-microbial, and other pharmacological activities . Future research directions could focus on its therapeutic potentials .

Biochemical Analysis

Biochemical Properties

Taxifolin is a powerful antioxidant with excellent antioxidant, anti-inflammatory, anti-microbial, and other pharmacological activities . It has been shown to significantly inhibit doxorubicin-induced malondialdehyde increases and glutathione decreases in heart tissues .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For example, it has been shown to significantly reduce the increase in blood glucose and the decrease in the threshold of paw pain . There was also a significant reduction in the oxidant-antioxidant balance in sciatic nerve tissue, as well as a deterioration in the morphology of animal tissues .

Molecular Mechanism

This compound exerts its effects at the molecular level through a variety of mechanisms. For example, it has been shown to inhibit Aβ fibril formation in vitro . This suggests that this compound may have potential therapeutic effects for cerebral amyloid angiopathy (CAA) and Alzheimer’s disease (AD), which are major causes of dementia .

Temporal Effects in Laboratory Settings

It has been shown to have long-term effects on cellular function, including facilitating Aβ clearance in the brain and suppressing cognitive decline in a mouse model of CAA .

Metabolic Pathways

The metabolic pathways of this compound in rats have been proposed, with M1 – M191 metabolites

Transport and Distribution

It has been shown to improve cerebral blood flow, suggesting that it may be transported to the brain .

Subcellular Localization

It has been shown to facilitate Aβ clearance in the brain, suggesting that it may be localized to areas of the brain affected by Aβ .

properties

IUPAC Name

(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,14-19,21H/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQWRCVTCMQVQX-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022450, DTXSID301017215
Record name (+)-Taxifolin
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Record name (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

480-18-2, 24198-97-8
Record name Taxifolin
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Record name rel-(2R,3R)-2-(3,4-Dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-4H-1-benzopyran-4-one
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Record name Taxifolin
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Record name Taxifolin
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Record name (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one
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Record name (2R-trans)-2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-4-benzopyrone
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Record name TAXIFOLIN
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Record name TAXIFOLIN, (±)-
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